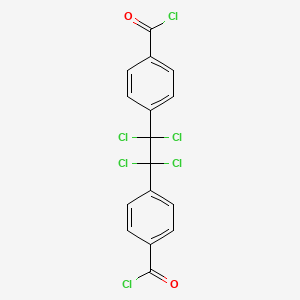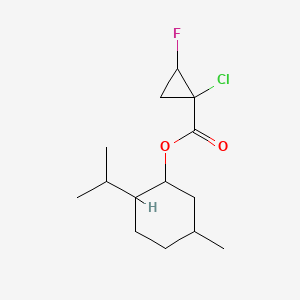
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% (DMHFPP) is a chemical compound that is used for a variety of applications in scientific research and lab experiments. It is a colorless, odorless, and non-flammable liquid that is soluble in organic solvents. DMHFPP is used as a solvent for a variety of organic compounds and as a reagent for the synthesis of various organic compounds. It is also used as an additive in various industrial products and as a plasticizer in polymers. DMHFPP is an important compound in the field of synthetic organic chemistry and is widely used in research and development.
Aplicaciones Científicas De Investigación
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% has a wide range of applications in scientific research. It is used as a solvent for a variety of organic compounds, as a reagent for the synthesis of various organic compounds, and as an additive in various industrial products. In addition, Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is used as a plasticizer in polymers, as a catalyst for the synthesis of polymers and other organic compounds, and as a reactant in the synthesis of pharmaceuticals. Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is also used in the synthesis of fluorescent compounds, in the synthesis of polymers, and in the synthesis of catalysts.
Mecanismo De Acción
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% acts as a plasticizer in polymers and other materials. It reduces the viscosity of the polymer and increases the flexibility of the polymer. Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% also acts as a reactant in the synthesis of various organic compounds, and it acts as a catalyst for the synthesis of various organic compounds. In addition, Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% acts as an additive in various industrial products, and it acts as a solvent for a variety of organic compounds.
Biochemical and Physiological Effects
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% has been found to have no adverse effects on humans or animals when used in accordance with safety guidelines. However, Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is a volatile organic compound, and exposure to high concentrations of Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% may cause irritation to the eyes, skin, and respiratory system. In addition, Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is a potential environmental hazard, and it should be handled and disposed of in accordance with local regulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% in lab experiments is its low cost and high solubility in organic solvents. Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is also non-flammable and non-toxic, making it a safe choice for use in laboratory experiments. However, Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is a volatile organic compound, and exposure to high concentrations of Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% may cause irritation to the eyes, skin, and respiratory system. Additionally, Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is a potential environmental hazard and should be handled and disposed of in accordance with local regulations.
Direcciones Futuras
There are a number of potential future directions for the use of Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% in scientific research and lab experiments. These include the development of new synthetic methods using Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% as a reagent or catalyst; the development of new polymers and other materials using Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% as a plasticizer; the exploration of new applications for Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% as an additive or solvent; and the evaluation of the potential environmental and health impacts of Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95%. Additionally, research could be conducted to explore the potential of using Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Síntesis
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95% is synthesized by the reaction of 1,1,2,3,3,3-hexafluoropropanol with phthalic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of 100-110°C under an inert atmosphere. The reaction proceeds in two steps: first, the hexafluoropropanol reacts with the phthalic anhydride to form a 1,1,2,3,3,3-hexafluoropropoxyphthalic anhydride intermediate; then, the intermediate is reacted with dimethyl sulfate to form the desired Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate, 95%.
Propiedades
IUPAC Name |
dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O5/c1-22-9(20)7-4-3-6(5-8(7)10(21)23-2)24-13(18,19)11(14)12(15,16)17/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXXZZGAQMGAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(C(C(F)(F)F)F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334643 |
Source


|
| Record name | Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357624-34-0 |
Source


|
| Record name | Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)



